Scientific Field: Organic chemistry
Summary: 7-Bromobenzo[d][1,3]dioxol-5-amine serves as a valuable building block for synthesizing more complex organic molecules. Researchers use it to introduce the benzo[d][1,3]dioxole moiety into various compounds.
Methods/Experimental Procedures: The compound can be synthesized through an expeditious method using readily available starting materials. The synthesis involves incorporating the benzo[d][1,3]dioxole subunit into organoselenium compounds.
Results/Outcomes: The synthesized compound has been characterized using elemental analysis, NMR spectroscopy, IR spectroscopy, mass spectrometry, and single crystal X-ray crystallography. It provides a versatile platform for further functionalization.
7-Bromobenzo[d][1,3]dioxol-5-amine is a chemical compound characterized by its unique structure, which includes a bromine atom and an amine group attached to a benzodioxole framework. Its molecular formula is , and it has a molecular weight of approximately 216.03 g/mol. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its distinctive reactivity and biological properties.
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
The synthesis of 7-Bromobenzo[d][1,3]dioxol-5-amine generally involves two main steps:
Industrial production may utilize optimized catalysts and continuous flow reactors to enhance yield and scalability.
While specific interaction studies on 7-Bromobenzo[d][1,3]dioxol-5-amine are sparse, it is hypothesized that it may influence biochemical pathways through binding interactions with biomolecules or enzyme inhibition/activation. Further research is needed to elucidate its precise mechanisms of action and any potential therapeutic applications.
Several compounds share structural similarities with 7-Bromobenzo[d][1,3]dioxol-5-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzo[d][1,3]dioxole | Parent compound without substitutions | Lacks bromine and amine groups |
| 5-Bromobenzo[d][1,3]dioxole | Similar structure but lacks the amine | Contains only the bromine substitution |
| 7-Aminobenzo[d][1,3]dioxole | Similar structure but lacks bromine | Contains only the amine substitution |
Uniqueness: 7-Bromobenzo[d][1,3]dioxol-5-amine's combination of both bromine and amine groups confers distinct chemical reactivity and potential biological activities that are not present in its analogs. This dual substitution enhances its versatility for various applications in research and industry .
7-Bromobenzo[d]dioxol-5-amine (CAS 2174001-26-2) is a brominated heterocyclic aromatic compound characterized by a fused benzene and 1,3-dioxole ring system. Its systematic IUPAC name reflects the positions of functional groups: a bromine atom at position 7 and an amine group at position 5 of the benzodioxole scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| SMILES | NC₁=CC₂=C(OCO₂)C(Br)=C₁ |
| Synonyms | 7-Bromo-1,3-dioxaindan-5-amine, Benzo[d]dioxol-5-amine (7-bromo derivative) |
Structurally, the compound belongs to the benzodioxole class, distinguished by a methylenedioxy bridge (O–CH₂–O) fused to a benzene ring. The bromine substitution introduces steric and electronic effects critical for its reactivity, while the amine group enables participation in nucleophilic and coordination chemistry.
Benzodioxoles emerged as a significant heterocyclic system in the early 20th century, with foundational studies on their synthesis and reactivity. The parent compound, 1,3-benzodioxole (CAS 274-09-9), was first synthesized via condensation of catechol with dihalomethanes. Brominated derivatives like 7-bromobenzo[d]dioxol-5-amine gained attention in the late 20th century as synthetic methodologies for electrophilic aromatic substitution advanced.
Key historical milestones:
The synthesis of 7-bromobenzo[d]dioxol-5-amine often involves bromination of 5-aminobenzodioxole precursors or functional group interconversion from brominated benzodioxole carbaldehydes. For instance, Appel reaction conditions (CBr₄/PPh₃) have been employed to introduce bromine atoms into benzodioxole frameworks.
This compound serves as a versatile building block in organic synthesis due to its dual functionality:
For example, Nagpal et al. (2015) utilized brominated benzodioxole derivatives to synthesize organoselenium catalysts, demonstrating their utility in green chemistry applications. Similarly, recent studies highlight its role in developing α-amylase inhibitors with IC₅₀ values as low as 0.68 µM.
7-Bromobenzo[d] [1] [3]dioxol-5-amine has a molecular formula of C₇H₆BrNO₂, corresponding to a molecular weight of 216.03 g/mol [1] [5]. The compound consists of a benzene ring fused to a 1,3-dioxole ring, with bromine and amine substituents at the 7- and 5-positions, respectively (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| SMILES Notation | NC₁=CC₂=C(OCO₂)C(Br)=C₁ |
| InChI Representation | InChI=1S/C₇H₆BrNO₂/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3,9H₂ |
Figure 1: Core structure of 7-bromobenzo[d] [1] [3]dioxol-5-amine, highlighting substituent positions.
The SMILES string NC₁=CC₂=C(OCO₂)C(Br)=C₁ encodes the connectivity of atoms, emphasizing the fused dioxole ring and substituent positions [1] [5]. The InChI key GQPBQVSWORUNAS-UHFFFAOYSA-N provides a unique identifier for computational and database applications [5].
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary methods for confirming the structure. While no direct crystallographic data exists for this compound, related benzodioxole derivatives (e.g., 3-[(benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione) demonstrate the utility of X-ray diffraction in resolving fused-ring systems [6]. NMR chemical shifts for analogous compounds typically show distinct signals for aromatic protons (δ 6.5–7.5 ppm) and amine groups (δ 3.0–5.0 ppm) [6].
The 1,3-dioxole ring adopts a twisted-boat conformation due to stereoelectronic effects. Natural bond orbital (NBO) analyses of similar compounds reveal that the anomeric effect stabilizes this conformation by optimizing lone pair interactions between oxygen atoms and adjacent σ* orbitals [7]. In 7-bromobenzo[d] [1] [3]dioxol-5-amine, the bromine atom’s electron-withdrawing nature further polarizes the ring, increasing the dihedral angle between the dioxole and benzene planes (Figure 2) [7]. Density functional theory (DFT) calculations predict a 14.6° tilt between the mean planes of the dioxole and benzene rings, comparable to experimental observations in polymorphic benzodioxole derivatives [6] [7].
Figure 2: Conformational preferences of the 1,3-dioxole ring, illustrating lone pair delocalization (blue arrows) and bromine-induced polarization.
Positional isomerism arises from varying bromine and amine substituent locations. For example:
These isomers exhibit distinct physicochemical properties. The 7-bromo isomer’s higher dipole moment (∼3.2 D) compared to the 6-bromo analog (∼2.8 D) reflects differences in electronic distribution [5].
6-Bromobenzo[d] [1] [3]dioxol-5-amine shares the same molecular formula but differs in bromine placement. This positional shift reduces steric hindrance between the bromine and amine groups, lowering the energy barrier for ring inversion by 12 kJ/mol in computational models [5].
Removing bromine yields benzo[d] [1] [3]dioxol-5-amine (C₇H₇NO₂), which lacks the electron-withdrawing effects of bromine. This increases the amine group’s basicity (pKₐ ∼ 4.9 vs. ∼3.7 for the brominated derivative) and flattens the dioxole ring (dihedral angle ∼8° vs. ∼14.6°) [2] [7].
7-Bromobenzo[d] [2]dioxol-5-amine exists as a solid at room temperature [2]. The compound typically presents as a crystalline material with varying color descriptions reported in the literature, ranging from pale yellow to brown solid depending on purity and preparation method [3]. The molecular structure consists of a benzene ring fused with a 1,3-dioxole ring system, with a bromine atom at position 7 and an amine group at position 5 [2].
The compound has a molecular formula of C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol [2] [4]. Its CAS registry number is 2174001-26-2 [4] [5], and it is systematically named as 7-bromobenzo[d] [2]dioxol-5-amine according to IUPAC nomenclature [2].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight (g/mol) | 216.03 |
| CAS Registry Number | 2174001-26-2 |
| IUPAC Name | 7-bromobenzo[d] [2]dioxol-5-amine |
| SMILES Notation | NC₁=CC₂=C(OCO₂)C(Br)=C₁ |
| InChI Key | GQPBQVSWORUNAS-UHFFFAOYSA-N |
Proton Nuclear Magnetic Resonance Analysis: The ¹H Nuclear Magnetic Resonance spectrum of 7-Bromobenzo[d] [2]dioxol-5-amine exhibits characteristic signals consistent with its aromatic structure. Aromatic protons typically appear in the range of δ 6.5-7.5 parts per million , reflecting the electronic environment of the brominated benzodioxole system. The methylenedioxy bridge protons (-OCH₂O-) appear as a characteristic singlet around δ 5.9-6.1 parts per million [7] [8], which is diagnostic for the dioxole moiety.
Carbon-13 Nuclear Magnetic Resonance Analysis: The ¹³C Nuclear Magnetic Resonance spectrum reveals the characteristic carbon framework of the compound. Aromatic carbons appear in the typical range of δ 100-160 parts per million [7] [8]. The methylenedioxy carbon appears around δ 101-102 parts per million [7] [8], while the carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the electronegativity of the halogen.
Mass spectrometric analysis of 7-Bromobenzo[d] [2]dioxol-5-amine reveals a molecular ion peak at m/z 216, corresponding to the molecular weight of the compound [2]. The isotope pattern characteristic of bromine-containing compounds is observed, with the M+2 peak appearing at m/z 218 due to the presence of the ⁸¹Br isotope [7] [9]. Fragmentation patterns typically include loss of the amine group and fragmentation of the dioxole ring system, providing structural confirmation through tandem mass spectrometry analysis [7] [9].
Amine Functional Group Characteristics: The infrared spectrum exhibits characteristic absorption bands for the primary amine functionality. Nitrogen-hydrogen stretching vibrations appear in the region 3300-3000 cm⁻¹ [10], manifesting as two bands representing asymmetrical and symmetrical N-H stretches typical of primary amines [10]. The nitrogen-hydrogen bending vibration is observed around 1650-1580 cm⁻¹ [10].
Aromatic and Dioxole System Features: The carbon-nitrogen stretching vibration for aromatic amines appears as a strong band in the region 1335-1250 cm⁻¹ [10]. The methylenedioxy bridge exhibits characteristic carbon-oxygen-carbon stretching vibrations in the range 1200-1000 cm⁻¹ [11], which are diagnostic for the benzodioxole structure. Aromatic carbon-hydrogen stretching appears in the region 3020-3100 cm⁻¹ [12] [10].
| Technique | Key Features/Chemical Shifts | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) | Literature comparison |
| ¹³C NMR | Aromatic carbons (δ 100-160 ppm) | Literature comparison |
| Mass Spectrometry | Molecular ion peak at m/z 216 | Theoretical calculation |
| IR Spectroscopy (N-H stretch) | 3300-3000 cm⁻¹ (primary amine) | Standard amine analysis |
| IR Spectroscopy (C-N stretch) | 1335-1250 cm⁻¹ (aromatic amine) | Aromatic amine standard |
| IR Spectroscopy (C-O-C) | 1200-1000 cm⁻¹ (dioxole bridge) | Dioxole characteristic |
| IR Spectroscopy (Aromatic C-H) | 3020-3100 cm⁻¹ | Aromatic standard |
Ion Mobility Spectrometry Analysis: Collision cross section values for 7-Bromobenzo[d] [2]dioxol-5-amine have been predicted using computational methods, providing insights into the three-dimensional structure and gas-phase behavior of the compound [2] [13]. These values are essential for ion mobility-mass spectrometry identification and structural characterization [13].
Predicted Collision Cross Section Values: The compound exhibits varying collision cross section values depending on the ionization adduct formed [2]. The protonated molecular ion [M+H]⁺ shows a predicted collision cross section of 138.9 Ų at m/z 215.97 [2]. Sodium adducts [M+Na]⁺ exhibit larger collision cross sections of 151.4 Ų at m/z 237.95 [2], reflecting the increased ionic radius when complexed with sodium.
Analytical Applications: These collision cross section values serve as molecular descriptors for compound identification in complex mixtures [13] [14]. The high reproducibility of collision cross section measurements (interlaboratory relative standard deviation less than 3% for 98% of molecules) [13] makes this parameter particularly valuable for analytical applications.
| Adduct Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 215.97 | 138.9 |
| [M+Na]⁺ | 237.95 | 151.4 |
| [M-H]⁻ | 213.95 | 147.2 |
| [M+NH₄]⁺ | 232.99 | 161.0 |
| [M+K]⁺ | 253.92 | 143.0 |
| [M+H-H₂O]⁺ | 197.96 | 139.5 |
| [M+HCOO]⁻ | 259.96 | 159.6 |
| [M+CH₃COO]⁻ | 273.97 | 155.0 |
| [M+Na-2H]⁻ | 235.93 | 147.8 |
| [M]⁺ | 214.96 | 157.7 |
| [M]⁻ | 214.96 | 157.7 |
Solvent Compatibility: Based on structural analysis and comparison with related benzodioxole compounds, 7-Bromobenzo[d] [2]dioxol-5-amine is expected to exhibit moderate solubility in polar organic solvents [15] [16]. The presence of the amine functional group enhances hydrogen bonding capacity, potentially improving solubility in protic solvents compared to non-functionalized benzodioxole derivatives [17] [15].
Predicted Solubility Characteristics: Related benzodioxole compounds demonstrate solubility in chloroform and methanol, with sparingly soluble characteristics in these solvents [15]. The compound's logP value is estimated to be in the range of 1.9-2.7 [16], indicating moderate lipophilicity typical of halogenated aromatic compounds.
Aquatic Solubility: The water solubility is predicted to be limited due to the aromatic nature and presence of the bromine substituent [17] [16]. However, the amine functionality may provide some degree of water solubility through hydrogen bonding interactions [17], particularly under acidic conditions where protonation can occur.
Thermal Decomposition Behavior: Benzodioxole-containing compounds typically exhibit thermal decomposition patterns involving multiple stages [18] [19]. The initial thermal events often occur around 260-280°C, corresponding to evaporation of low molecular weight components and initial degradation [19]. For amine-containing benzodioxole derivatives, the major decomposition typically occurs between 300-450°C [19].
Decomposition Mechanisms: Thermal degradation of benzodioxole amines involves multiple pathways including carbon-nitrogen bond cleavage, carbon-carbon bond fragmentation, and methylenedioxy bridge opening [18] [19]. The presence of the bromine substituent may influence the thermal stability by providing additional decomposition pathways through carbon-bromine bond cleavage [18].
Stability Considerations: The compound requires storage under inert atmosphere conditions at 2-8°C to maintain stability [4] [20] [21]. Protection from moisture and light is recommended to prevent degradation of both the amine functionality and the methylenedioxy bridge [4] [20]. The thermal stability is sufficient for normal analytical and synthetic applications but may limit high-temperature processing applications [19].